molecular formula C24H17BrN2O3S2 B12144388 (4E)-5-(3-bromophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione

(4E)-5-(3-bromophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione

Cat. No.: B12144388
M. Wt: 525.4 g/mol
InChI Key: ZKBUUTKCEJIAQT-UHFFFAOYSA-N
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Description

(4E)-5-(3-bromophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-(3-bromophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolidine-2,3-dione structure, followed by the introduction of the 3-bromophenyl and 4,6-dimethyl-1,3-benzothiazol-2-yl groups. The final step involves the addition of the hydroxy(thiophen-2-yl)methylidene moiety under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

(4E)-5-(3-bromophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the double bonds or aromatic rings.

    Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while substitution of the bromine atom can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, (4E)-5-(3-bromophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its structural features may allow it to interact with specific biological targets, leading to the development of new drugs.

Industry

In industry, this compound could be used in the development of new materials with unique properties, such as enhanced conductivity or stability. It may also find applications in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (4E)-5-(3-bromophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4E)-5-(3-bromophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione include other benzothiazole derivatives and pyrrolidine-2,3-dione analogs. These compounds share structural similarities but may differ in their functional groups or substituents.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its specific structure may confer unique properties that are not found in other similar compounds.

Properties

Molecular Formula

C24H17BrN2O3S2

Molecular Weight

525.4 g/mol

IUPAC Name

2-(3-bromophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C24H17BrN2O3S2/c1-12-9-13(2)19-17(10-12)32-24(26-19)27-20(14-5-3-6-15(25)11-14)18(22(29)23(27)30)21(28)16-7-4-8-31-16/h3-11,20,29H,1-2H3

InChI Key

ZKBUUTKCEJIAQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC(=CC=C5)Br)C

Origin of Product

United States

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